molecular formula C7H11NO2 B14457366 1,4-Dioxaspiro[4.4]non-8-en-7-amine CAS No. 75988-63-5

1,4-Dioxaspiro[4.4]non-8-en-7-amine

Katalognummer: B14457366
CAS-Nummer: 75988-63-5
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: VMNDHIBHMYQCJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxaspiro[44]non-8-en-7-amine is a heterocyclic compound with the molecular formula C₇H₁₁NO₂ It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a nonane ring with an amine group at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic amine. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Polar solvents like methanol or ethanol

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dioxaspiro[4.4]non-8-en-7-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Dioxaspiro[4.4]non-8-en-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-Dioxaspiro[4.4]non-8-en-7-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The spirocyclic structure may also contribute to the compound’s stability and specificity in binding to its targets.

Vergleich Mit ähnlichen Verbindungen

    1,4-Dioxaspiro[4.4]nonan-7-amine: Similar structure but lacks the double bond at the 8th position.

    1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different ring fusion and functional groups.

Uniqueness: 1,4-Dioxaspiro[4.4]non-8-en-7-amine is unique due to its specific spirocyclic structure with a double bond and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

75988-63-5

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

1,4-dioxaspiro[4.4]non-8-en-7-amine

InChI

InChI=1S/C7H11NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5,8H2

InChI-Schlüssel

VMNDHIBHMYQCJP-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(O1)CC(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.